molecular formula C11H15NOS B5676564 4-(Thiomorpholin-4-ylmethyl)phenol

4-(Thiomorpholin-4-ylmethyl)phenol

Cat. No.: B5676564
M. Wt: 209.31 g/mol
InChI Key: DVCIOJFACJXFDA-UHFFFAOYSA-N
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Description

4-(Thiomorpholin-4-ylmethyl)phenol is an organic compound that features a phenol group substituted with a thiomorpholine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Thiomorpholin-4-ylmethyl)phenol can be synthesized through the reaction of 4-hydroxybenzaldehyde with thiomorpholine and formaldehyde. The reaction typically involves the following steps:

    Reactants: 4-hydroxybenzaldehyde, thiomorpholine, and formaldehyde.

    Conditions: The mixture is heated under reflux in a suitable solvent such as methanol or ethanol.

    Procedure: The reactants are mixed in a round-bottom flask fitted with a condenser. The reaction mixture is heated at reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC). .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Thiomorpholin-4-ylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones.

    Reduction: Modified thiomorpholine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

4-(Thiomorpholin-4-ylmethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Thiomorpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The thiomorpholine ring can interact with biological macromolecules, influencing their function and activity. Molecular docking studies have shown that derivatives of this compound can bind to receptors like CD95, potentially inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-thiomorpholin-4-ylmethyl-1-phenol
  • 4-Chloro-2-thiomorpholin-4-ylmethyl-1-phenol
  • 4-Methoxy-2-thiomorpholin-4-ylmethyl-1-phenol

Uniqueness

Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(thiomorpholin-4-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCIOJFACJXFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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